4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN4/c11-9-7-10(14-8-13-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHHPRBSWFLZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often target protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
Pyrimidine derivatives often exert their effects by inhibiting protein kinases. This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism.
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s fluorinated structure allows it to form stable interactions with target biomolecules, enhancing its reactivity and stability. Specific enzymes and proteins that interact with this compound include kinases and phosphatases, which are crucial in regulating cellular signaling pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially making it useful in cancer research and regenerative medicine. Additionally, this compound can alter the expression of genes involved in metabolic pathways, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. This binding can lead to the inhibition of certain enzymes, such as kinases, which play a role in cell signaling pathways. Additionally, this compound can activate other enzymes, promoting specific biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods. Degradation can occur under certain circumstances, leading to a decrease in its effectiveness. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, making it valuable for prolonged research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Enzymes such as cytochrome P450s and transferases are known to interact with this compound, facilitating its metabolism and clearance from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s fluorinated structure enhances its ability to cross cellular membranes, facilitating its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to exert its effects on particular cellular processes, enhancing its overall efficacy in biochemical and pharmacological studies.
Biological Activity
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential pharmacological activities. This compound, characterized by its unique structural features, is being investigated for its biological activity in various therapeutic contexts, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 288.74 g/mol. The presence of a chloro group and a piperazine moiety enhances its biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms, making it a candidate for cancer therapies.
Anticancer Properties
Recent studies have demonstrated that derivatives of piperazine, including compounds similar to this compound, exhibit significant anticancer activity. For example:
- Inhibition of PARP1 : Research indicates that compounds in this class can inhibit PARP1 catalytic activity, leading to enhanced apoptosis in cancer cells. The IC50 values for related compounds have been reported as low as 18 μM against human breast cancer cells, indicating promising efficacy .
- Mechanistic Insights : The inhibition of PARP1 not only affects DNA repair but also enhances the phosphorylation of H2AX and increases CASPASE 3/7 activity, which are critical markers for apoptosis .
Neuropharmacological Effects
The compound's structural features suggest potential neuroprotective effects:
- Antipsychotic Activity : Similar piperazine derivatives have been evaluated for their antipsychotic properties. For instance, compounds that share structural similarities have shown efficacy in receptor binding assays and behavioral paradigms in animal models .
Comparative Analysis
Case Studies
- Breast Cancer Study : A study published in Molecules highlighted the efficacy of piperazine derivatives against human breast cancer cells. The lead compound exhibited significant inhibition of PARP1, suggesting a viable therapeutic pathway for breast cancer treatment .
- Neuroprotection Research : Another investigation into piperazine derivatives indicated their potential role in treating neurodegenerative diseases by modulating cholinergic activity and providing neuroprotective effects .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its pharmacological properties, particularly as an inhibitor of certain enzymes and receptors involved in disease processes. Research indicates that derivatives of pyrimidines, including this compound, exhibit activity against various targets, such as:
- Kinases : Compounds similar to 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine have shown promise in inhibiting kinases, which are critical in cancer cell signaling pathways.
- Antidepressant Activity : Some studies suggest that piperazine derivatives can have antidepressant effects, making this compound a candidate for further research in mental health therapies.
- Antiviral Properties : Pyrimidine derivatives have been explored for their potential antiviral effects, particularly against viral infections that exploit cellular pathways involving kinases.
Synthesis and Structural Modifications
The synthesis of this compound involves multiple steps, often starting from simpler pyrimidine structures. Researchers have explored various modifications to enhance its efficacy and selectivity. Key aspects include:
- Fluorination : The introduction of fluorine atoms can significantly alter the compound's biological activity and pharmacokinetics.
- Piperazine Ring Modifications : Altering the piperazine moiety can improve binding affinity to target proteins, enhancing therapeutic effectiveness.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro and in vivo models. |
| Study B | Antidepressant Effects | Showed significant reduction in depression-like behaviors in animal models. |
| Study C | Antiviral Activity | Exhibited promising results against specific viral strains, warranting further investigation. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Chloroethyl vs. Fluoroethyl Groups
- 4,5-Dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6): Synthesized via DABCO-mediated substitution (52% yield) . Chlorine’s leaving group propensity may increase reactivity but decrease metabolic stability relative to fluorine .
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine :
Aromatic Fluorine Substitutions
Core Modifications: Pyrimidine vs. Fused Heterocycles
- Thieno[2,3-d]pyrimidine Derivatives (e.g., 7a): Fused thiophene rings increase planarity and electron-deficient character, favoring kinase inhibition. Example: 2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone exhibits 75% yield in Suzuki couplings .
- Pyrazolo[3,4-d]pyrimidines (e.g., 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) :
Trifluoromethyl and Sulfonyl Derivatives
- 4-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine (CAS: 1491288-14-2) :
- 4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine (12) :
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on analogs.
Preparation Methods
Method Overview
This approach involves the chlorination of pyrimidine intermediates followed by substitution reactions to introduce the piperazine and fluoroethyl groups.
Key Steps:
Preparation of Pyrimidine Core:
Starting from 4,6-dichloropyrimidine or related derivatives, selective chlorination at specific positions is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃). This step is crucial for controlling regioselectivity and ensuring the correct substitution pattern.-
- The pyrimidine derivative (e.g., 4,6-dichloropyrimidine) is reacted with POCl₃ under reflux conditions (~80°C) for 2 hours.
- The product, 4,6-dichloropyrimidine, is then purified via recrystallization or chromatography.
-
- The dichloropyrimidine reacts with 4-(2-fluoroethyl)piperazine in the presence of a base such as potassium carbonate or potassium tert-butoxide.
- The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~80°C) for 12-24 hours.
Reaction Data Table
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Chlorination | POCl₃, reflux, 2h | 4,6-Dichloropyrimidine | ~90% | Purified by recrystallization |
| Nucleophilic substitution | 4-(2-fluoroethyl)piperazine, K₂CO₃, DMF, 80°C, 12-24h | 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine | ~70-85% | Purified by chromatography |
Multi-step Synthesis via Intermediates
Method Overview
This pathway involves initial synthesis of pyrimidine intermediates followed by chlorination and subsequent substitution steps, as detailed in patent literature and research studies.
Key Steps:
Synthesis of 2-Amino-4-chloropyrimidine:
- Starting from 2,4-dichloropyrimidine, selective amino substitution is achieved via ammonolysis or amination reactions.
Conversion to 4-Chloro Derivative:
- The amino group is chlorinated using phosphorus oxychloride (POCl₃) at reflux (~100°C) for about 2 hours, converting amino groups to chloro groups.
Introduction of the Fluoroethylpiperazine Group:
- The chlorinated pyrimidine reacts with 4-(2-fluoroethyl)piperazine under basic conditions in a polar aprotic solvent such as DMSO or DMF, at temperatures around 80°C for 12-24 hours.
Data Table
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Amination | NH₃, heat, 2h | 2-Amino-4-chloropyrimidine | ~85% | Purified by recrystallization |
| Chlorination | POCl₃, reflux, 2h | 4-Chloro-2-amino-pyrimidine | ~80% | Purified by chromatography |
| Nucleophilic substitution | 4-(2-fluoroethyl)piperazine, base, DMSO, 80°C, 12-24h | Target compound | ~75-85% | Purified by chromatography |
Modern Synthetic Approaches Using Cross-Coupling and Boron Chemistry
Method Overview
Recent advances include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the piperazine moiety after initial pyrimidine functionalization.
Key Steps:
Preparation of Halogenated Pyrimidine:
- Synthesis of 4,6-dichloropyrimidine or 4-chloro-6-bromo derivatives.
Coupling with Boronic Acid Derivatives:
- The boronic acid of 4-(2-fluoroethyl)piperazine is prepared via boronation of the corresponding halide.
- The coupling is performed in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) and a base such as sodium carbonate in a mixture of ethanol and water at reflux (~80°C).
-
- The resulting intermediate is purified and subjected to further chlorination if necessary.
Data Table
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Cross-coupling | Pd(PPh₃)₄, Na₂CO₃, ethanol/water, 80°C, 14h | Coupled pyrimidine derivative | ~65-75% | Purified via chromatography |
| Final chlorination | POCl₃, reflux, 2h | Target compound | ~80% | Purified by recrystallization |
Summary of Research Findings and Data
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine to improve yield and purity?
- Methodology :
- Step 1 : Start with a pyrimidine core (e.g., 4,6-dichloropyrimidine) and substitute the 6-position chlorine with piperazine via nucleophilic aromatic substitution. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to facilitate the reaction .
- Step 2 : Introduce the 2-fluoroethyl group to the piperazine nitrogen. Optimize alkylation conditions using 1-fluoro-2-iodoethane in the presence of a base (e.g., K₂CO₃) and a catalytic amount of KI to enhance reactivity .
- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine integration, fluorine splitting in ¹⁹F NMR). For example, the 2-fluoroethyl group shows characteristic triplet splitting (~ -220 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Verify molecular weight ([M+H]⁺) with ≤ 5 ppm error. For C₁₀H₁₂ClFN₅, expected m/z = 272.0774 .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with chloro/fluorine groups) .
Q. How does the 2-fluoroethyl group influence the compound’s physicochemical properties?
- Lipophilicity : Fluorine increases logP compared to non-fluorinated analogs, enhancing membrane permeability (measure via shake-flask method or computational tools like MarvinSketch) .
- Metabolic Stability : The C-F bond resists oxidative metabolism, improving half-life in hepatic microsomal assays .
- Solubility : Assessed via equilibrium solubility assays in PBS (pH 7.4). Fluorine’s electronegativity may reduce aqueous solubility, necessitating formulation optimization .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for target modulation (e.g., kinase inhibition)?
- Approach :
- Analog Synthesis : Replace the 2-fluoroethyl group with -CH₂CH₃, -CH₂CF₃, or -CH₂OH to assess fluorine’s role in binding affinity .
- Biological Assays : Conduct enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀) or cell-based viability tests (MTT assay) with dose-response curves .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Fluorine may engage in halogen bonding with backbone carbonyls .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : If one study reports potent antiviral activity (EC₅₀ = 50 nM) while another shows no efficacy:
- Replication : Verify assay conditions (cell line, viral strain, MOI).
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-target interactions .
- Metabolite Analysis : Check for rapid degradation in certain media via LC-MS/MS .
Q. What in vivo pharmacokinetic studies are recommended to evaluate therapeutic potential?
- Design :
- ADME Profiling : Administer orally (10 mg/kg) to rodents; collect plasma at intervals (0–24h) for LC-MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂ .
- Tissue Distribution : Quantify compound levels in brain/liver via homogenization and extraction. Fluorine’s lipophilicity may enhance blood-brain barrier penetration .
- Metabolite ID : Use high-resolution mass spectrometry to detect phase I/II metabolites (e.g., glucuronidation at piperazine) .
Methodological Considerations
Q. What are best practices for handling and storing this compound to ensure stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
